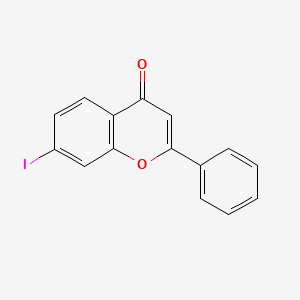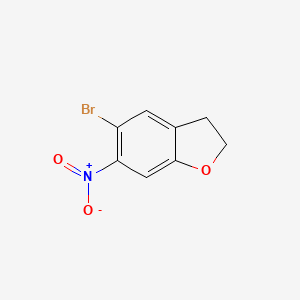
(2-Cyano-4-(1H-imidazol-1-yl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Cyano-4-(1H-imidazol-1-yl)phenyl)boronic acid is a compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a cyano group and an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups, such as arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(2-Cyano-4-(1H-imidazol-1-yl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Primary amines.
Substitution: Substituted imidazole derivatives.
科学的研究の応用
(2-Cyano-4-(1H-imidazol-1-yl)phenyl)boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of (2-Cyano-4-(1H-imidazol-1-yl)phenyl)boronic acid involves its interaction with molecular targets through its functional groups. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The imidazole ring can participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity .
類似化合物との比較
Similar Compounds
Phenylboronic acid: Lacks the cyano and imidazole substituents, making it less versatile in certain applications.
(4-(1H-Imidazol-1-yl)phenyl)boronic acid: Similar structure but without the cyano group, which may affect its reactivity and binding properties.
(2-Cyano-4-(1H-imidazol-1-yl)phenyl)boronic ester: An ester derivative that may have different solubility and stability properties.
Uniqueness
(2-Cyano-4-(1H-imidazol-1-yl)phenyl)boronic acid is unique due to the presence of both the cyano and imidazole groups, which enhance its reactivity and binding capabilities. This makes it a valuable compound for a wide range of applications in research and industry.
特性
分子式 |
C10H8BN3O2 |
|---|---|
分子量 |
213.00 g/mol |
IUPAC名 |
(2-cyano-4-imidazol-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C10H8BN3O2/c12-6-8-5-9(14-4-3-13-7-14)1-2-10(8)11(15)16/h1-5,7,15-16H |
InChIキー |
PJVYGLSDUVQVBU-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=C(C=C1)N2C=CN=C2)C#N)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


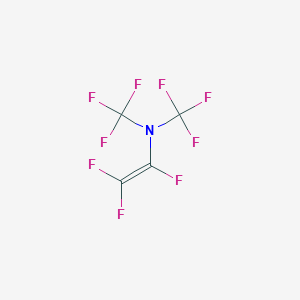
![2-(4-fluorophenyl)-N'-{(Z)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B14076609.png)
![7-Bromobenzo[h]quinoline](/img/structure/B14076612.png)
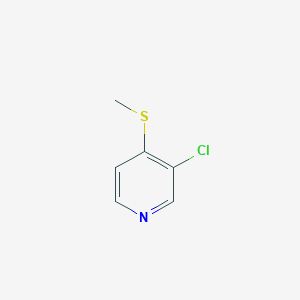
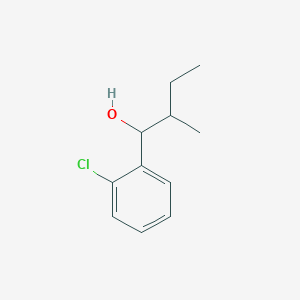
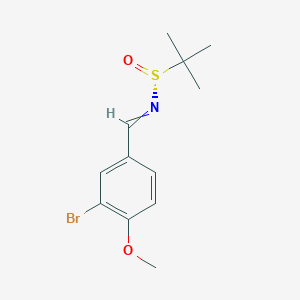
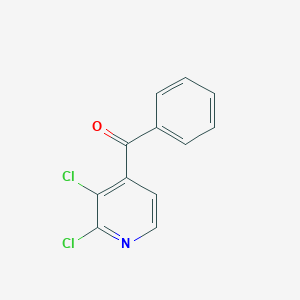
![4-bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B14076634.png)

![(2R,3R)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(naphthalen-1-yl)propanoic acid](/img/structure/B14076642.png)
![3-(4-methoxyphenyl)-7-methyl-N-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B14076657.png)
